4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride
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Overview
Description
4-(Chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyrazole ring substituted with a chloromethyl group, a methyl group, and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride typically involves the following steps:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Substitution Reactions: Chloromethylation can be achieved by reacting the pyrazole with formaldehyde and hydrochloric acid, followed by chloromethylation using chloromethyl methyl ether.
Methylation and Isopropyl Group Addition: The methyl group can be introduced using methyl iodide, and the isopropyl group can be added using isopropyl bromide.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions under controlled conditions to ensure purity and yield. The process involves the use of reactors, temperature control, and purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution Reactions: Substitution at the chloromethyl group can occur with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Pyrazole-3-carboxylic acid derivatives.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-(Chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
4-(Chloromethyl)pyrazole: Similar structure but lacks the methyl and isopropyl groups.
3-Methylpyrazole: Similar pyrazole ring but without the chloromethyl group.
1-(Propan-2-yl)pyrazole: Similar pyrazole ring with an isopropyl group but without the chloromethyl group.
Properties
IUPAC Name |
4-(chloromethyl)-3-methyl-1-propan-2-ylpyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2.ClH/c1-6(2)11-5-8(4-9)7(3)10-11;/h5-6H,4H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMDJURFRIABPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CCl)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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